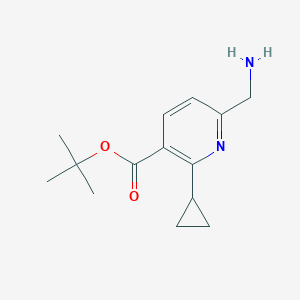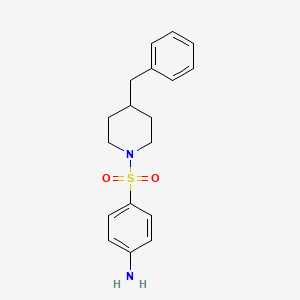![molecular formula C14H16ClNO3 B2701361 [2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone CAS No. 2411242-21-0](/img/structure/B2701361.png)
[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone, also known as clozapine N-oxide (CNO), is a synthetic compound that has been used extensively in scientific research. CNO is a derivative of clozapine, which is an antipsychotic drug used to treat schizophrenia. However, CNO has no antipsychotic properties and is used solely for research purposes.
作用機序
CNO acts as an agonist for DREADDs, which are G protein-coupled receptors that are not activated by endogenous ligands. When CNO binds to DREADDs, it induces a conformational change that activates downstream signaling pathways. The activation of these pathways can either inhibit or excite neurons, depending on the type of DREADD used.
Biochemical and Physiological Effects:
CNO has been shown to have minimal effects on biochemical and physiological processes in vivo. CNO is rapidly metabolized in the liver and excreted in the urine. CNO has been shown to have no effect on heart rate, blood pressure, or body temperature in mice. However, CNO can cause sedation and hypothermia at high doses.
実験室実験の利点と制限
One of the main advantages of using CNO in lab experiments is its selectivity for DREADDs. CNO can activate or inhibit specific neurons without affecting neighboring neurons. This allows researchers to study the function of specific neural circuits with high precision. However, one limitation of using CNO is its short half-life. CNO is rapidly metabolized in vivo, which limits its duration of action. This can be overcome by using sustained-release formulations of CNO or by administering multiple doses.
将来の方向性
There are several future directions for the use of CNO in scientific research. One direction is the development of new DREADDs with improved properties. For example, new DREADDs could have increased selectivity for specific types of neurons or could have longer half-lives. Another direction is the use of CNO in combination with other drugs or therapies. CNO could be used to activate or inhibit specific neurons in conjunction with other drugs or therapies to treat neurological disorders. Finally, CNO could be used in combination with advanced imaging techniques to study the function of specific neural circuits in vivo.
合成法
CNO can be synthesized through a multi-step process starting from 2-chlorobenzonitrile. The first step involves the conversion of 2-chlorobenzonitrile to 2-(2-chlorophenyl)acetic acid, which is then converted to 2-(2-chlorophenyl)glycine. The next step involves the cyclization of 2-(2-chlorophenyl)glycine to form [2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone. The final product is then purified through recrystallization.
科学的研究の応用
CNO is widely used in neuroscience research to study the function of specific neural circuits. CNO is used to activate or inhibit specific neurons in the brain that express the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that can be selectively activated by CNO. By using CNO to activate or inhibit specific neurons, researchers can study the function of these neurons and their role in behavior and disease.
特性
IUPAC Name |
[2-(2-chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-5-2-1-4-10(11)12-8-16(6-3-7-18-12)14(17)13-9-19-13/h1-2,4-5,12-13H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBOCRNITOJBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)C2=CC=CC=C2Cl)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-(oxirane-2-carbonyl)-1,4-oxazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-oxo-2-[[4-(2-oxopiperidin-1-yl)cyclohexyl]amino]ethyl]prop-2-enamide](/img/structure/B2701279.png)
![N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2701280.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)



![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)

